4-(5-bromothiophen-2-yl)oxan-4-ol
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Overview
Description
4-(5-Bromothiophen-2-yl)oxan-4-ol is an organic compound with the molecular formula C9H11BrO2S It features a brominated thiophene ring attached to a tetrahydropyran ring, which includes a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 5-bromothiophene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
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Formation of 4-(5-Bromothiophen-2-yl)oxan-4-ol: : The brominated thiophene is then reacted with tetrahydropyran-4-ol. This step involves a nucleophilic substitution reaction where the hydroxyl group of tetrahydropyran-4-ol attacks the brominated carbon of 5-bromothiophene, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 4-(5-bromothiophen-2-yl)oxan-4-ol can undergo oxidation to form a ketone or aldehyde.
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Reduction: : The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
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Substitution: : The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Formation of 4-(5-bromothiophen-2-yl)oxan-4-one.
Reduction: Formation of 4-(thiophen-2-yl)oxan-4-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
4-(5-Bromothiophen-2-yl)oxan-4-ol is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of brominated thiophenes on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
The compound’s potential medicinal applications include its use as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components. Its brominated thiophene moiety is particularly useful in the development of conductive materials.
Mechanism of Action
The mechanism by which 4-(5-bromothiophen-2-yl)oxan-4-ol exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)oxan-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-(5-Chlorothiophen-2-yl)oxan-4-ol: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties.
4-(5-Methylthiophen-2-yl)oxan-4-ol: Contains a methyl group instead of bromine, affecting its steric and electronic properties.
Uniqueness
4-(5-Bromothiophen-2-yl)oxan-4-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding and other interactions that are not possible with hydrogen or methyl groups, making this compound particularly interesting for various applications.
Properties
CAS No. |
140618-92-4 |
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Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.2 |
Purity |
95 |
Origin of Product |
United States |
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